![molecular formula C26H24N6O4S B2800374 N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223950-67-1](/img/no-structure.png)

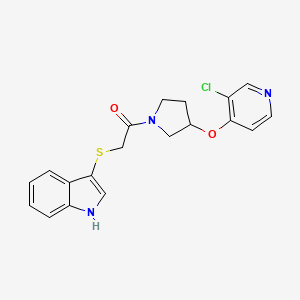

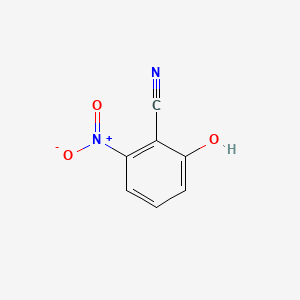

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The reaction yields the desired product, which can be crystallized from solvents like acetone, EtOAc, or EtOH .

Molecular Structure Analysis

The crystal structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide reveals its arrangement in the solid state. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group. These rings are not coplanar, forming a dihedral angle of 53.5° .

Chemical Reactions Analysis

The preliminary mechanism of action for this compound has been investigated. Further experiments, including morphological analysis and cell apoptosis assessment, have been conducted .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide include its monoclinic crystal structure, with specific unit cell dimensions and angles .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Insecticidal Applications

Research into similar heterocyclic compounds demonstrates a keen interest in synthesizing novel entities for potential insecticidal use. For instance, Fadda et al. (2017) explored the synthesis of diverse heterocycles incorporating thiadiazole moieties, demonstrating insecticidal efficacy against Spodoptera littoralis (Fadda et al., 2017). This study underscores the potential utility of structurally complex compounds in developing new insecticidal agents.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of novel heterocyclic compounds have been a subject of considerable interest. For example, Hassan (2013) detailed the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives, which displayed significant antibacterial and antifungal activities (Hassan, 2013). These findings suggest that compounds with intricate heterocyclic structures, similar to the compound , may possess valuable antimicrobial properties, warranting further investigation.

Potential Anticancer Activities

Another area of scientific research where related compounds have shown promise is in anticancer activity. The synthesis of heterocyclic compounds incorporating sulfonamide thiazole derivatives has been investigated for their potential insecticidal and anticancer effects. Soliman et al. (2020) provided insights into the biochemical impacts of these compounds, suggesting their utility as anticancer agents against specific targets (Soliman et al., 2020).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is the benzo[d][1,3]dioxole-5-carboxylic acid, which is synthesized from 2,4-dihydroxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,4-dihydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "water (H2O)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-butoxyaniline (1.0 g, 6.4 mmol) and 2-chloro-5-nitrobenzoic acid (1.5 g, 6.4 mmol) in DMF (20 mL) and add TEA (1.5 mL, 10.8 mmol).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into diethyl ether (100 mL) and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol as a yellow solid (1.8 g, 85% yield).", "Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve 2,4-dihydroxybenzoic acid (1.0 g, 6.4 mmol) in NaOH (10 mL, 2 M) and heat the mixture at 80°C for 2 hours.", "- Acidify the reaction mixture with HCl (2 M) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the benzo[d][1,3]dioxole-5-carboxylic acid as a white solid (0.8 g, 80% yield).", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (0.5 g, 1.6 mmol), benzo[d][1,3]dioxole-5-carboxylic acid (0.5 g, 2.4 mmol), DCC (0.7 g, 3.4 mmol), and NHS (0.5 g, 4.3 mmol) in DMF (10 mL).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.6 g, 60% yield)." ] } | |

CAS-Nummer |

1223950-67-1 |

Produktname |

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

Molekularformel |

C26H24N6O4S |

Molekulargewicht |

516.58 |

IUPAC-Name |

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H24N6O4S/c1-2-3-12-34-19-7-4-17(5-8-19)20-14-21-25-28-29-26(31(25)10-11-32(21)30-20)37-15-24(33)27-18-6-9-22-23(13-18)36-16-35-22/h4-11,13-14H,2-3,12,15-16H2,1H3,(H,27,33) |

InChI-Schlüssel |

POCHEZGHCFIDCO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)